molecular formula C15H12O5 B13854493 4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid

4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid

Katalognummer: B13854493
Molekulargewicht: 272.25 g/mol
InChI-Schlüssel: OXICHFFPOMVECT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid is an organic compound with the molecular formula C15H12O5 and a molecular weight of 272.25 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid typically involves the reaction of 2-(Methoxycarbonyl)phenol with 4-bromobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of raw materials .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of 4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid is unique due to the presence of both methoxycarbonyl and phenoxy groups, which confer distinct chemical reactivity and properties. This makes it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C15H12O5

Molekulargewicht

272.25 g/mol

IUPAC-Name

4-(2-methoxycarbonylphenoxy)benzoic acid

InChI

InChI=1S/C15H12O5/c1-19-15(18)12-4-2-3-5-13(12)20-11-8-6-10(7-9-11)14(16)17/h2-9H,1H3,(H,16,17)

InChI-Schlüssel

OXICHFFPOMVECT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.